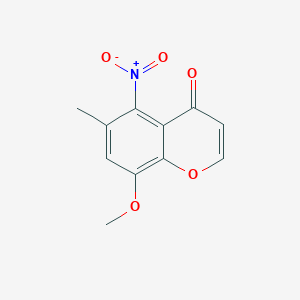
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one, also known as Nitro-MMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its interesting biological properties.
Mecanismo De Acción
The mechanism of action of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of ROS. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one is its high yield of synthesis, which makes it readily available for laboratory experiments. Additionally, this compound has been shown to have a high specificity for cancer cells, which makes it a promising candidate for anticancer drug development. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one. One potential direction is the investigation of its potential use as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential use in other disease states, such as neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could lead to its widespread use in laboratory experiments.
Métodos De Síntesis
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one can be synthesized by the condensation of 4-methylumbelliferone with nitromethane in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of this compound as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has been extensively studied for its potential use as an anticancer agent. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C11H9NO5 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
8-methoxy-6-methyl-5-nitrochromen-4-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-8(16-2)11-9(10(6)12(14)15)7(13)3-4-17-11/h3-5H,1-2H3 |
Clave InChI |
JVGNJEKEHCFATF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C=CO2)OC |
SMILES canónico |
CC1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C=CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


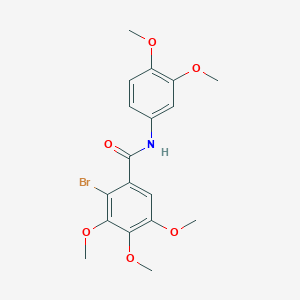
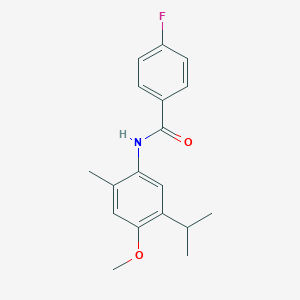
![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)
![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
![N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)
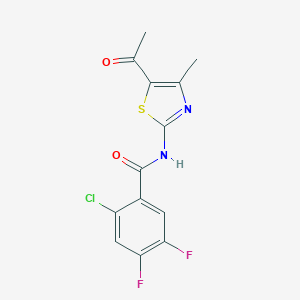
![4-Fluorobenzyl 2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl sulfide](/img/structure/B300253.png)
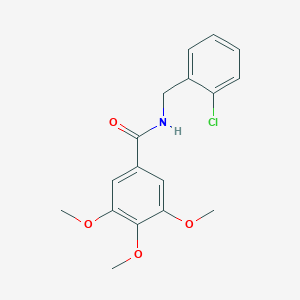
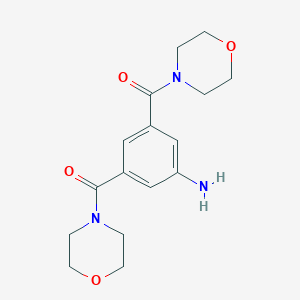
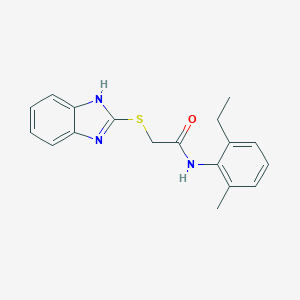
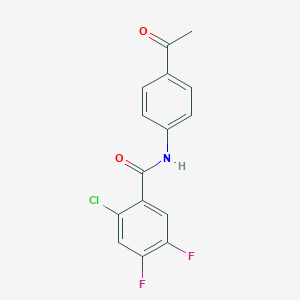
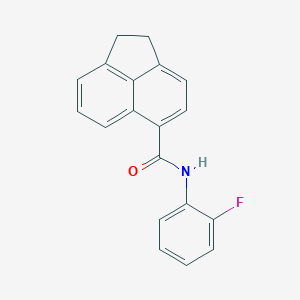
![2-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B300265.png)
